Dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate
CAS No.:
Cat. No.: VC13644693
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O6 |
|---|---|
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | dimethyl 2-hydroxy-2,3-dihydro-1-benzofuran-4,6-dicarboxylate |
| Standard InChI | InChI=1S/C12H12O6/c1-16-11(14)6-3-8(12(15)17-2)7-5-10(13)18-9(7)4-6/h3-4,10,13H,5H2,1-2H3 |
| Standard InChI Key | ZXPCVOXTVBVAIK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C2CC(OC2=C1)O)C(=O)OC |
| Canonical SMILES | COC(=O)C1=CC(=C2CC(OC2=C1)O)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 2,3-dihydrobenzofuran scaffold, a bicyclic system comprising a benzene ring fused to a partially saturated furan moiety. The hydroxyl group at position 2 and two methyl ester groups at positions 4 and 6 define its substitution pattern . X-ray crystallography and NMR studies confirm the planar benzene ring and the puckered dihydrofuran component, which adopts a half-chair conformation.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 252.22 g/mol | |
| Boiling Point | 425.5 ± 45.0 °C (Predicted) | |
| Density | 1.383 ± 0.06 g/cm³ | |
| pKa | 12.26 ± 0.20 |
Synthesis Methodologies
Catalytic Cyclization of Salicylaldehydes
A patented method (CN102267964B) describes the solvent-free or solvent-assisted reaction of substituted salicylaldehydes with 1,3-dicarbonyl compounds under basic catalysis . This one-pot protocol eliminates the need for noble metal catalysts (e.g., Pd(OAc)₂), offering cost and environmental advantages over traditional routes . For example, reacting 5-methoxysalicylaldehyde with dimethyl acetylenedicarboxylate in the presence of potassium carbonate yields the target compound in 68–72% isolated yield .
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Traditional Pd-Catalyzed | Pd(OAc)₂ | DMF/C₆F₆ | 50–60 | High toxicity |
| Novel Base-Catalyzed | K₂CO₃ | Solvent-free | 68–72 | Low toxicity |
Chemical Reactivity and Functionalization
Hydrolysis and Transesterification
The methyl ester groups undergo alkaline hydrolysis to generate the corresponding dicarboxylic acid, a precursor for coordination polymers. Transesterification with longer-chain alcohols (e.g., benzyl alcohol) in the presence of Ti(OiPr)₄ produces lipophilic derivatives with enhanced solubility in nonpolar media.
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring participates in nitration and sulfonation reactions. Nitration at position 5 occurs preferentially under mixed acid conditions, yielding a nitro derivative that serves as an intermediate for amino-functionalized analogs.
Biological Activity and Applications
Antibacterial Properties
CN102267964B discloses significant antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The hydroxyl and ester groups are critical for membrane disruption, as demonstrated by structure-activity relationship (SAR) studies .
Future Directions
Ongoing research priorities include:
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Developing enantioselective syntheses for chiral derivatives
-
Investigating coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺)
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Optimizing pharmacokinetic profiles for antimicrobial drug development
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